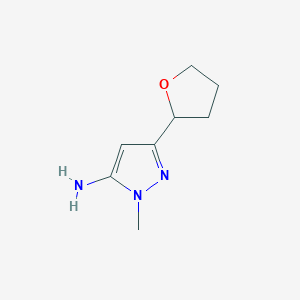

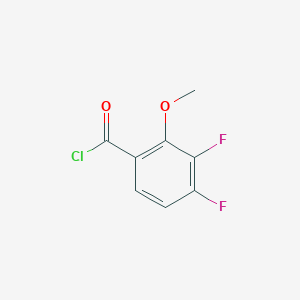

3,4-Difluoro-2-methoxybenzoyl chloride

説明

“3,4-Difluoro-2-methoxybenzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It is a solid substance and has a molecular weight of 206.58 .

Molecular Structure Analysis

The InChI code for “3,4-Difluoro-2-methoxybenzoyl chloride” is1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“3,4-Difluoro-2-methoxybenzoyl chloride” has a density of 1.4±0.1 g/cm3, a boiling point of 238.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 47.6±3.0 kJ/mol and a flash point of 101.6±15.1 °C .科学的研究の応用

Electrochemical Studies and Ionic Liquids

Electrochemical behaviors and applications in ionic liquids have been explored, demonstrating the compound's utility in electrochemistry and as a precursor for ionic liquid preparation or modification. For instance, studies on ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate have identified impurity chlorides and explored ways to eliminate them, hinting at the potential for using derivatives of 3,4-Difluoro-2-methoxybenzoyl chloride in improving the purity and performance of ionic liquids (Li Xiao & K. Johnson, 2003).

Reactivity and Solvolysis

Research into the solvolysis reactions of benzoyl halides in microemulsions and the effects of substituents on reaction kinetics provides insight into how 3,4-Difluoro-2-methoxybenzoyl chloride might behave under similar conditions. Studies have shown the reactivity of various benzoyl chlorides in specific solvent systems, revealing the influence of substituents on solvolysis rates and mechanisms, which is relevant for understanding the reactivity of 3,4-Difluoro-2-methoxybenzoyl chloride (E. Fernández et al., 2003).

Synthesis and Catalysis

The compound's utility in synthetic chemistry, particularly in facilitating the formation of complex molecules, has been highlighted. For example, the synthesis and catalytic application of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes involve the use of ester-functionalized benzimidazolium salts prepared from reactions with 3-methoxybenzoyl chloride derivatives, showcasing the compound's role in generating catalytically active complexes (Deniz Demir Atli, 2020).

Optical and Material Sciences

Investigations into the optical properties of materials, such as the study on the impact of fluorine orientation on the optical properties of liquid crystals, demonstrate the compound's relevance in material science. This research can provide a foundation for utilizing 3,4-Difluoro-2-methoxybenzoyl chloride in the development of new materials with specific optical characteristics (A. A. Zaki, H. Ahmed, & M. Hagar, 2018).

作用機序

Target of Action

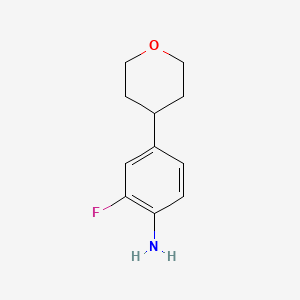

The primary targets of 3,4-Difluoro-2-methoxybenzoyl chloride are likely to be carboxylic acids, alcohols, and amines . This compound is a reactive acylating agent that can interact with these targets to yield respective carboxylic anhydrides, esters, and amides .

Mode of Action

The mode of action of 3,4-Difluoro-2-methoxybenzoyl chloride involves a nucleophilic substitution reaction . In this reaction, the compound interacts with its targets (carboxylic acids, alcohols, and amines) and undergoes a substitution reaction . This results in the formation of carboxylic anhydrides, esters, and amides .

Result of Action

The result of the action of 3,4-Difluoro-2-methoxybenzoyl chloride is the formation of carboxylic anhydrides, esters, and amides . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 3,4-Difluoro-2-methoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactive species, pH, temperature, and solvent can all impact the compound’s reactivity and stability .

特性

IUPAC Name |

3,4-difluoro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-4(8(9)12)2-3-5(10)6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMSHMKTDDLRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-methoxybenzoyl chloride | |

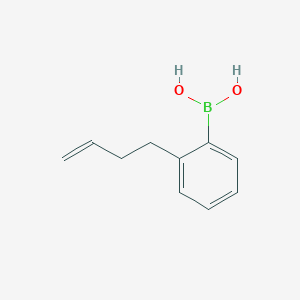

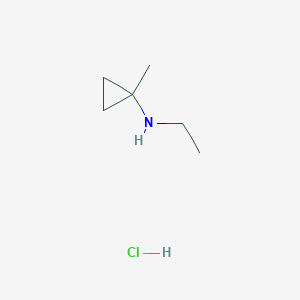

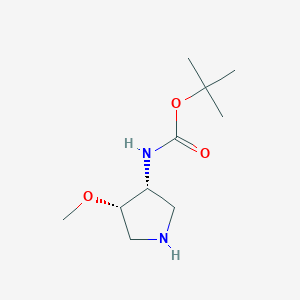

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)

![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)

![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)

![2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride](/img/structure/B1445831.png)